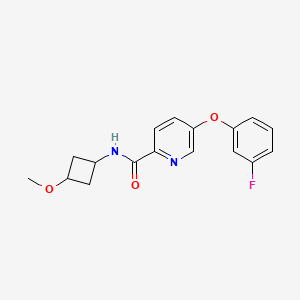![molecular formula C17H23ClN2O2 B7343086 1-[(4-chlorophenyl)methyl]-N-(3-methoxycyclobutyl)pyrrolidine-2-carboxamide](/img/structure/B7343086.png)
1-[(4-chlorophenyl)methyl]-N-(3-methoxycyclobutyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)methyl]-N-(3-methoxycyclobutyl)pyrrolidine-2-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic effects.
Mécanisme D'action
1-[(4-chlorophenyl)methyl]-N-(3-methoxycyclobutyl)pyrrolidine-2-carboxamide works by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This can result in a reduction of neuronal excitability and potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain and enhance inhibitory neurotransmission. It has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects. In animal studies, this compound has been shown to reduce seizure activity, anxiety, and depression-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-chlorophenyl)methyl]-N-(3-methoxycyclobutyl)pyrrolidine-2-carboxamide in lab experiments is its selectivity for GABA aminotransferase, which reduces the potential for off-target effects. However, one limitation is that this compound may not be suitable for all experimental models, as its effects may vary depending on the specific brain region and neuronal circuitry involved.
Orientations Futures
There are several potential future directions for research on 1-[(4-chlorophenyl)methyl]-N-(3-methoxycyclobutyl)pyrrolidine-2-carboxamide. One area of interest is its potential as a cognitive enhancer, as it has shown positive results in animal models of cognitive impairment. Another area of interest is its potential for the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
1-[(4-chlorophenyl)methyl]-N-(3-methoxycyclobutyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 3-methoxycyclobutanone to form the intermediate 1-(4-chlorobenzyl)-3-methoxycyclobutanone. This intermediate is then reacted with pyrrolidine-2-carboxylic acid to form this compound.
Applications De Recherche Scientifique
1-[(4-chlorophenyl)methyl]-N-(3-methoxycyclobutyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promise in preclinical studies for the treatment of epilepsy, anxiety, depression, and addiction. This compound has also been investigated as a potential cognitive enhancer and has shown positive results in animal models of cognitive impairment.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3-methoxycyclobutyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-22-15-9-14(10-15)19-17(21)16-3-2-8-20(16)11-12-4-6-13(18)7-5-12/h4-7,14-16H,2-3,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEYFQAPHKONLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)NC(=O)C2CCCN2CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfonylpyrrolidine-3-carboxylic acid](/img/structure/B7343011.png)
![(1S,2R)-2-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)sulfonylamino]cycloheptane-1-carboxylic acid](/img/structure/B7343021.png)
![(2R,4S)-1-acetyl-4-hydroxy-N-[(2-phenylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7343035.png)
![3-[2-[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]ethoxy]benzoic acid](/img/structure/B7343036.png)
![[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-[(2R,4R)-4-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone](/img/structure/B7343047.png)
![N-[4-[(2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7343062.png)

![(2S,3S)-3-methyl-2-[4-[4-(pyridin-2-ylmethoxy)phenyl]phenyl]morpholine](/img/structure/B7343081.png)
![(2S)-1-[3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-2-carboxylic acid](/img/structure/B7343090.png)
![(2S)-1-[4-(1,3-dihydroisoindol-2-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B7343094.png)
![N-[(3-methoxycyclobutyl)methyl]-3-(3-methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7343100.png)
![3-(2-hydroxyphenyl)-N-[(1R,2R)-2-methylsulfanylcyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B7343107.png)
![5-(2-oxopyrrolidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide](/img/structure/B7343115.png)
![[(3aS,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]methanone](/img/structure/B7343118.png)